molecular formula C28H41NO3 B1665783 Arvanil CAS No. 128007-31-8

Arvanil

Cat. No.: B1665783
CAS No.: 128007-31-8
M. Wt: 439.6 g/mol
InChI Key: QVLMCRFQGHWOPM-ZKWNWVNESA-N
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Biochemical Analysis

Biochemical Properties

Arvanil interacts with several biomolecules, primarily through its action on the VR1 and CB1 receptors . It also binds to mitochondrial calcium uptake protein 1 (MICU1), which plays a crucial role in the regulation of cellular calcium signaling . This interaction with MICU1 triggers a series of biochemical reactions that ultimately lead to cellular ferroptosis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In hepatocellular carcinoma cells, this compound induces ferroptosis, a form of programmed cell death . It does this by inducing high mitochondrial calcium flow, which leads to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels . This process inhibits the growth of hepatocellular carcinoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly binds to two amino acid sites of MICU1, namely Ser47 and Phe128 . This binding triggers a process that results in high mitochondrial calcium flow, decreased mPTP opening, and reduced oxidative phosphorylation levels . These changes ultimately lead to cellular ferroptosis .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Its interaction with the VR1 and CB1 receptors suggests that it may play a role in the signaling pathways associated with these receptors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly described in the literature. Its ability to bind to specific receptors and proteins suggests that it may be transported and distributed in a manner similar to other ligands that interact with these receptors .

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the literature. Its interaction with MICU1, a protein located in the mitochondria, suggests that it may localize to this subcellular compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arvanil is synthesized through a multi-step process that involves the coupling of vanillylamine with arachidonic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. This includes optimizing reaction conditions to increase yield and purity, and employing large-scale reactors and purification systems such as high-performance liquid chromatography (HPLC) for product isolation.

Chemical Reactions Analysis

Types of Reactions: Arvanil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidative metabolites.

    Reduction: Reduction reactions can modify the vanillyl moiety, affecting its interaction with receptors.

    Substitution: Substitution reactions can occur at the aromatic ring of the vanillyl group, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Arvanil has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Arvanil is unique due to its dual action on both VR1 and CB1 receptors. Similar compounds include:

    Anandamide: An endogenous cannabinoid that primarily acts on CB1 receptors.

    Capsaicin: A natural compound found in chili peppers that activates VR1 receptors.

    AM404: A synthetic analog of anandamide that also interacts with VR1 and CB1 receptors.

Compared to these compounds, this compound’s hybrid structure allows it to modulate both receptor types simultaneously, enhancing its therapeutic potential .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMCRFQGHWOPM-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128007-31-8
Record name Arvanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128007-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arvanil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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